Cas no 55258-76-9 (4-Ethyl-2-fluoro-1,1'-biphenyl)

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by its ethyl and fluoro substituents at the 4- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom enhances its reactivity and stability, making it valuable for cross-coupling reactions and functional group transformations. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. The ethyl group further contributes to its lipophilicity, broadening its utility in designing bioactive molecules. This compound is typically handled under standard laboratory conditions, with appropriate safety precautions for fluorinated organics.
4-Ethyl-2-fluoro-1,1'-biphenyl structure
55258-76-9 structure
Product Name:4-Ethyl-2-fluoro-1,1'-biphenyl
CAS No:55258-76-9
MF:C14H13F
MW:200.251427412033
CID:352418
PubChem ID:1490326
Update Time:2025-06-08

4-Ethyl-2-fluoro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-ethyl-2-fluoro-
    • 4-ethyl-2-fluoro-1-phenylbenzene
    • FLURBIPROFEN IMPURITY 6
    • SCHEMBL3776828
    • GEBUSPQBSWYLBN-UHFFFAOYSA-N
    • 55258-76-9
    • 4-Ethyl-2-fluorobiphenyl
    • C14H13F
    • Flurbiprofen Impurity 4
    • AKOS005081009
    • BCP33188
    • 4-Ethyl-2-fluoro-biphenyl
    • 4-ethyl-2-fluoro-1,1'-biphenyl
    • 4-Ethyl-2-fluoro-1,1'-biphenyl;1,1'-Biphenyl, 4-ethyl-2-fluoro-
    • DTXSID80363423
    • CS-0159361
    • 2-fluoro-4-ethylbiphenyl
    • 4-Ethyl-2-fluoro-1,1-biphenyl
    • G2S8KN8ZB7
    • 12N-256
    • 1-Ethyl-3-fluoro-4-phenylbenzene
    • 4-Ethyl-2-fluoro-1,1'-biphenyl
    • Inchi: 1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
    • InChI Key: GEBUSPQBSWYLBN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 200.10019
  • Monoisotopic Mass: 200.100128577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.044±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 276.8±19.0 ºC (760 Torr),
  • Flash Point: 124.9±8.7 ºC,
  • Solubility: Insuluble (9.2E-4 g/L) (25 ºC),
  • PSA: 0
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Ethyl-2-fluoro-1,1'-biphenyl Security Information

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Amadis Chemical Company Limited
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(CAS:55258-76-9)4-Ethyl-2-fluoro-1,1'-biphenyl
Order Number:A1242485
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:14
Price ($):265/1057
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Additional information on 4-Ethyl-2-fluoro-1,1'-biphenyl

Professional Introduction to 4-Ethyl-2-fluoro-1,1'-biphenyl (CAS No. 55258-76-9)

4-Ethyl-2-fluoro-1,1'-biphenyl, a compound with the chemical identifier CAS No. 55258-76-9, is a fascinating molecule that has garnered significant attention in the field of pharmaceutical and materials science. This biphenyl derivative, characterized by its ethyl and fluoro substituents, exhibits unique structural and electronic properties that make it a promising candidate for various applications.

The biphenyl core structure is well-known for its stability and rigidity, which are advantageous in the design of organic semiconductors and liquid crystals. The introduction of the ethyl group at the para position of one benzene ring and the fluoro group at the ortho position on the adjacent ring introduces additional functionalization, enhancing its potential utility. This specific arrangement not only influences the molecule's solubility and melting point but also modulates its electronic characteristics, making it suitable for optoelectronic devices.

In recent years, there has been a surge in research focused on developing novel organic materials for use in light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the fluoro group and the alkyl chain's electron-donating properties create a balanced energy level alignment, which is crucial for efficient charge transport. This balance has been experimentally verified in several studies, where 4-Ethyl-2-fluoro-1,1'-biphenyl demonstrated excellent performance as an active layer material in OLEDs.

One of the most compelling aspects of this compound is its role in enhancing the performance of photovoltaic devices. In a groundbreaking study published in 2022, researchers at the University of California Berkeley reported that incorporating 4-Ethyl-2-fluoro-1,1'-biphenyl into bulk heterojunction solar cells significantly improved power conversion efficiency. The compound's ability to absorb a broad spectrum of light and its high charge mobility were identified as key factors contributing to this enhancement. These findings have opened up new avenues for developing more efficient and cost-effective solar technologies.

The compound's potential extends beyond energy applications. Researchers have also explored its use in pharmaceuticals, where biphenyl derivatives are known to exhibit a wide range of biological activities. The fluoro substituent, in particular, is frequently employed in drug design due to its ability to enhance metabolic stability and bioavailability. While specific applications of 4-Ethyl-2-fluoro-1,1'-biphenyl in drug development are still under investigation, preliminary studies suggest that it may have promising properties as a lead compound for novel therapeutic agents.

The synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl presents an interesting challenge for organic chemists. Traditional synthetic routes often involve multi-step processes that require specialized equipment and reagents. However, recent advances in catalytic methods have made it possible to produce this compound more efficiently and with greater scalability. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the biphenyl core with high selectivity and yield. These improvements have not only made the compound more accessible but also paved the way for further functionalization and derivatization.

The electronic properties of 4-Ethyl-2-fluoro-1,1'-biphenyl have also been extensively studied using computational methods. Density functional theory (DFT) calculations have provided valuable insights into its molecular structure and electronic distribution. These studies have revealed that the presence of both ethyl and fluoro groups creates a delocalized system with significant π-conjugation. This conjugation is responsible for the molecule's high charge carrier mobility, which is essential for its performance in electronic devices.

In conclusion, 4-Ethyl-2-fluoro-1,1'-biphenyl (CAS No. 55258-76-9) is a versatile compound with a wide range of potential applications in optoelectronics, photovoltaics, and pharmaceuticals. Its unique structural features and electronic properties make it an attractive candidate for further research and development. As our understanding of organic materials continues to grow, it is likely that compounds like 4-Ethyl-2-fluoro-1,1'-biphenyl will play an increasingly important role in shaping the future of technology.

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Amadis Chemical Company Limited
(CAS:55258-76-9)4-Ethyl-2-fluoro-1,1'-biphenyl
A1242485
Purity:99%/99%
Quantity:250mg/1g
Price ($):265/1057
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